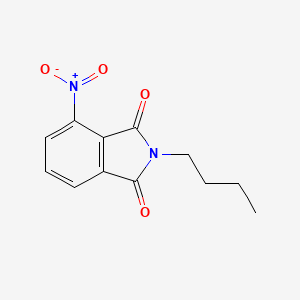
1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro-
描述
1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- (I2BN) is an organic compound belonging to the class of isoindoles. It is a colorless solid that has been widely used as a starting material for synthesizing pharmaceuticals and other organic compounds. I2BN is a versatile molecule that can be used in a variety of laboratory experiments and research applications. I2BN has been studied extensively in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- is not fully understood. However, it is believed that the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- can be reduced to a nitroso group, which can then act as a nucleophile in certain reactions. The nitroso group can react with electrophiles to form new compounds, such as isoindoles. This reaction is believed to be the basis for the synthesis of various organic compounds from 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro-.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- are not well understood. However, it is believed that 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory and analgesic effects. In addition, 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- has been shown to have antioxidant activity, which may be beneficial in certain conditions.
实验室实验的优点和局限性
The advantages of using 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- in laboratory experiments include its low cost, low toxicity, and its ability to be used as a starting material for synthesizing various organic compounds. Additionally, 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- is relatively easy to handle and store, making it suitable for use in a variety of laboratory experiments. The main limitation of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- is its limited availability, as it is not widely available on the market.
未来方向
There are a number of potential future directions for the use of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- in scientific research. One potential direction is the development of new synthesis methods for 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro-. Additionally, further research into the biochemical and physiological effects of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- could lead to new therapeutic applications. Furthermore, further research into the mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- could lead to new synthetic pathways for the synthesis of organic compounds. Finally, further research into the availability of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- could lead to new sources of the compound and make it more widely available.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- has been used in a variety of scientific research applications. It has been used as a starting material for synthesizing pharmaceuticals, such as antimalarial drugs, as well as other organic compounds. It has also been used as a reagent in organic synthesis reactions, such as the synthesis of 1-methyl-3-nitro-1H-isoindole-2,3-dione. It has been used in the synthesis of other isoindoles and can be used as a substitute for 1H-isoindole-2,3-dione in certain reactions.
属性
IUPAC Name |
2-butyl-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-7-13-11(15)8-5-4-6-9(14(17)18)10(8)12(13)16/h4-6H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOUZLFUNQCQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073549 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |
CAS RN |
54395-36-7 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

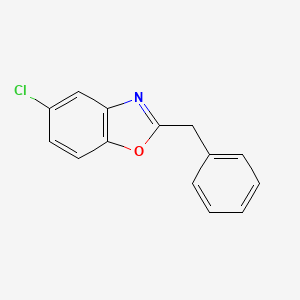
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)
![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)


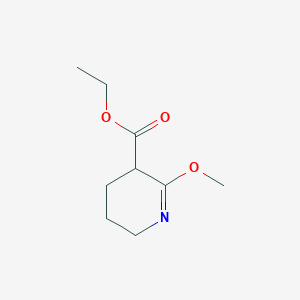
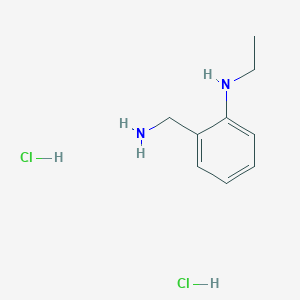
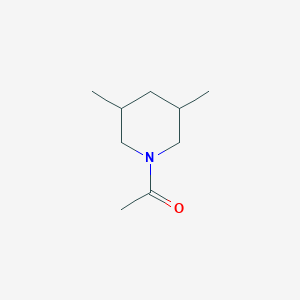
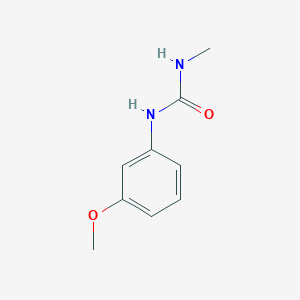




![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)